Kemptide

Descripción general

Descripción

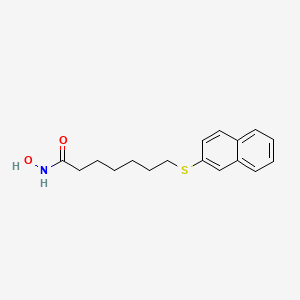

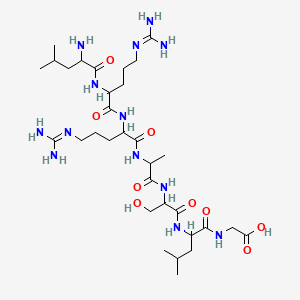

Kemptide is a synthetic heptapeptide with the sequence Leucine-Arginine-Arginine-Alanine-Serine-Leucine-Glycine. It serves as a specific substrate for cyclic adenosine monophosphate-dependent protein kinase, also known as protein kinase A. This peptide is widely used in biochemical research to study the activity and regulation of protein kinase A.

Aplicaciones Científicas De Investigación

Kemptide is extensively used in scientific research to study the activity and regulation of protein kinase A. Its applications include:

Biochemistry: Investigating the catalytic mechanisms of protein kinase A.

Cell Biology: Studying the role of protein kinase A in cellular signaling pathways.

Medicine: Exploring the involvement of protein kinase A in diseases such as cancer and cardiovascular disorders.

Industry: Developing assays for high-throughput screening of kinase inhibitors.

Mecanismo De Acción

Target of Action

Kemptide is a synthetic heptapeptide that serves as a substrate for the Protein Kinase A (PKA) . PKA is a cAMP-dependent kinase that plays a fundamental role in multiple cellular functions, including regulation of sugar metabolism, muscle contraction, heart rate, and blood pressure .

Mode of Action

This compound interacts with its target, PKA, through a process known as phosphorylation . In this process, the γ-phosphoryl group is transferred from ATP to Ser17 of this compound . This phosphorylation event is facilitated by the α-catalytic subunit of PKA .

Biochemical Pathways

The phosphorylation of this compound by PKA plays a vital role in metabolic pathways and cell communication . The phosphorylation event is marked on a microarray spot by PKA, which can be used to monitor the functionality and inhibition of the kinase .

Pharmacokinetics

As a peptide, this compound has unique pharmacokinetic characteristics compared to large proteins or small molecule drugs . Unmodified peptides usually undergo extensive proteolytic cleavage, resulting in short plasma half-lives . Peptides are generally freely filtered by the kidneys, contributing to their elimination .

Result of Action

The result of this compound’s action is the phosphorylation of the peptide, which can be detected and quantified using various techniques . This phosphorylation event is crucial for the functionality of PKA and can be inhibited by specific inhibitors .

Action Environment

The action of this compound is influenced by the environment in which it is present. For instance, the theoretical study of the γ-phosphoryl group transfer from ATP to Ser17 of this compound in PKA has been carried out with a solvated model of the PKA–Mg2ATP–this compound system . This suggests that the solvation environment can influence the action of this compound.

Análisis Bioquímico

Biochemical Properties

Kemptide plays a significant role in biochemical reactions, particularly in the phosphorylation process mediated by protein kinase A (PKA). The peptide sequence LRRASLG is recognized and phosphorylated by PKA, making it a valuable tool for studying kinase activity. This compound interacts with PKA through specific binding interactions, where the arginine residues in the peptide sequence are crucial for substrate recognition and binding. The phosphorylation of this compound by PKA results in the addition of a phosphate group to the serine residue, which can be detected and measured to assess kinase activity .

Cellular Effects

This compound influences various cellular processes by serving as a substrate for PKA. The phosphorylation of this compound by PKA can impact cell signaling pathways, gene expression, and cellular metabolism. In particular, the phosphorylation event can activate or inhibit downstream signaling pathways, leading to changes in cellular functions such as proliferation, differentiation, and apoptosis. The use of this compound in cellular assays allows researchers to study the effects of PKA-mediated phosphorylation on different cell types and to elucidate the role of PKA in regulating cellular processes .

Molecular Mechanism

The molecular mechanism of this compound involves its recognition and binding by PKA, followed by the transfer of a phosphate group from adenosine triphosphate (ATP) to the serine residue in the peptide sequence. This phosphorylation event is facilitated by the catalytic subunit of PKA, which interacts with the arginine residues in this compound to position the serine residue for efficient phosphorylation. The binding interactions between this compound and PKA are driven by electrostatic and hydrophobic forces, which ensure the specificity and efficiency of the phosphorylation reaction .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is generally stable under standard laboratory conditions, but prolonged exposure to extreme pH, temperature, or enzymatic activity can lead to its degradation. The long-term effects of this compound on cellular function can be studied in both in vitro and in vivo models, where researchers can monitor changes in phosphorylation levels and downstream signaling events over time .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular processes, while higher doses can lead to significant changes in phosphorylation levels and downstream signaling pathways. In some cases, high doses of this compound may result in toxic or adverse effects, such as altered cell viability or disrupted cellular functions. Researchers can use dose-response studies to determine the optimal concentration of this compound for specific experimental applications .

Metabolic Pathways

This compound is involved in metabolic pathways related to phosphorylation and signal transduction. The peptide interacts with PKA and other kinases, which can influence metabolic flux and metabolite levels in cells. The phosphorylation of this compound can modulate the activity of metabolic enzymes and impact cellular energy homeostasis. By studying the metabolic pathways involving this compound, researchers can gain insights into the regulatory mechanisms of phosphorylation and its effects on cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The peptide can be taken up by cells through endocytosis or passive diffusion, and it may interact with transporters or binding proteins that facilitate its localization to specific cellular compartments. The distribution of this compound within cells can affect its accessibility to PKA and other kinases, influencing the efficiency of phosphorylation and downstream signaling events .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the phosphorylation of this compound by PKA may occur in the cytoplasm or nucleus, depending on the localization of PKA and the presence of targeting sequences in the peptide. The subcellular distribution of this compound can impact its interactions with kinases and other biomolecules, influencing the overall outcome of phosphorylation events .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Kemptide is synthesized using solid-phase peptide synthesis, a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis involves the following steps:

Resin Loading: The first amino acid, glycine, is attached to the resin.

Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.

Coupling: The next amino acid, leucine, is activated and coupled to the growing peptide chain.

Repetition: Steps 2 and 3 are repeated for each amino acid in the sequence.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous quality control measures to ensure the purity and consistency of the final product.

Análisis De Reacciones Químicas

Types of Reactions

Kemptide primarily undergoes phosphorylation reactions, where a phosphate group is added to the serine residue by protein kinase A. This phosphorylation is a key regulatory mechanism in many cellular processes.

Common Reagents and Conditions

Reagents: Adenosine triphosphate (ATP) is the primary phosphate donor in phosphorylation reactions.

Conditions: The reaction typically occurs in a buffered solution at physiological pH and temperature.

Major Products

The major product of the phosphorylation reaction is phospho-Kemptide, where the serine residue is phosphorylated. This modification can be detected and quantified using various biochemical assays.

Comparación Con Compuestos Similares

Similar Compounds

Protein Kinase Inhibitor Peptide: A pseudosubstrate inhibitor of protein kinase A.

Phosphopeptides: Peptides that contain phosphorylated amino acids and serve as substrates for various kinases.

Synthetic Peptides: Other synthetic peptides designed to study kinase activity.

Uniqueness

Kemptide is unique due to its specific sequence, which makes it an ideal substrate for protein kinase A. Its high specificity and efficiency in phosphorylation reactions distinguish it from other peptides used in kinase research.

Propiedades

IUPAC Name |

2-[[2-[[2-[2-[[2-[[2-[(2-amino-4-methylpentanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoylamino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H61N13O9/c1-16(2)12-19(33)26(50)42-21(9-7-11-39-32(36)37)29(53)43-20(8-6-10-38-31(34)35)28(52)41-18(5)25(49)45-23(15-46)30(54)44-22(13-17(3)4)27(51)40-14-24(47)48/h16-23,46H,6-15,33H2,1-5H3,(H,40,51)(H,41,52)(H,42,50)(H,43,53)(H,44,54)(H,45,49)(H,47,48)(H4,34,35,38)(H4,36,37,39) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIGDGIGALMYEBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H61N13O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80983766 | |

| Record name | N-[17-Amino-11,14-bis(3-carbamimidamidopropyl)-1,4,7,10,13,16-hexahydroxy-5-(hydroxymethyl)-8,19-dimethyl-2-(2-methylpropyl)-3,6,9,12,15-pentaazaicosa-3,6,9,12,15-pentaen-1-ylidene]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80983766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

771.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65189-71-1 | |

| Record name | Kemptide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065189711 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC332190 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=332190 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-[17-Amino-11,14-bis(3-carbamimidamidopropyl)-1,4,7,10,13,16-hexahydroxy-5-(hydroxymethyl)-8,19-dimethyl-2-(2-methylpropyl)-3,6,9,12,15-pentaazaicosa-3,6,9,12,15-pentaen-1-ylidene]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80983766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Kemptide is a specific substrate for the catalytic subunit of cyclic adenosine monophosphate (cAMP)-dependent protein kinase (PKA). [] It binds to the active site of PKA, mimicking natural protein substrates. [, ]

A: PKA catalyzes the transfer of a phosphate group from adenosine triphosphate (ATP) to the serine residue of this compound, resulting in its phosphorylation. [, , ]

A: While this compound itself doesn't have inherent downstream biological functions, its phosphorylation serves as a readout for PKA activity. This allows researchers to study PKA activity and its role in various cellular processes. [, ]

ANone: The molecular formula of this compound is C31H58N12O8, and its molecular weight is 706.86 g/mol.

A: Circular dichroism (CD) studies have been conducted to understand the conformation of this compound when bound to PKA's active site. [, ] These studies showed that this compound likely adopts an extended coil conformation when interacting with PKA.

ANone: Research primarily focuses on this compound as a substrate for in vitro kinase assays. Limited information is available regarding its compatibility or stability under various conditions beyond those standard for these assays.

A: this compound is widely used as a substrate to measure PKA activity in vitro. [, , ] This allows researchers to study PKA's role in various cellular processes, screen for PKA inhibitors, and investigate the enzyme's kinetic properties. [, , ]

A: Pre-steady-state kinetic studies using rapid quench flow techniques have shown that this compound phosphorylation by PKA occurs through a rapid "burst" phase followed by a slower, linear phase. [] This suggests a mechanism where this compound binds loosely to PKA, is rapidly phosphorylated, and then released at a rate limited by ADP dissociation. []

A: While this compound shows good selectivity for PKA, other kinases might phosphorylate it with significantly lower efficiency. [, ] Researchers often utilize specific inhibitors or controls to ensure accurate measurement of PKA activity. [, ]

A: Yes, molecular dynamics (MD) simulations and free energy calculations have been used to study the interaction between PKA and this compound, as well as the impact of this compound mutations on binding affinity. [, , , ] These studies provide insights into the molecular determinants of PKA-Kemptide interactions and allow for the prediction of kinetic properties.

A: QM/MM calculations have been used to investigate the phosphoryl transfer mechanism from ATP to this compound catalyzed by PKA. [, ] These studies have highlighted the role of key active site residues, such as Asp166 and Lys168, in the catalytic process and the impact of the protein's phosphorylation state on the mechanism.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R,3S)-2-amino-3-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]butanoic acid](/img/structure/B1673305.png)

![(4E)-4-[(1,3-benzodioxol-5-ylmethylamino)methylidene]-2-(1,3-benzothiazol-2-yl)-5-[(4-chlorophenyl)sulfanylmethyl]pyrazol-3-one](/img/structure/B1673321.png)